Cas no 2679860-03-6 (rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate)

rac-ベンジル (2R,3R,4S)-3,4-ジヒドロキシ-2-(メトキシメチル)ピロリジン-1-カルボキシレートは、キラルなピロリジン骨格を有する有機化合物です。その立体特異的な構造((2R,3R,4S)配置)と複数の官能基(ヒドロキシル基、メトキシメチル基、カルバメート保護基)を特徴とします。特に、3,4位のシス-ジオール構造は金属イオンとのキレート能を示し、触媒や配位子としての応用が期待されます。ベンジルオキシカルボニル(Cbz)保護基を有するため、選択的な脱保護が可能です。この化合物は医薬品中間体や不斉合成の構築ブロックとして有用であり、糖類やアルカロイド類の合成研究において重要な役割を果たします。

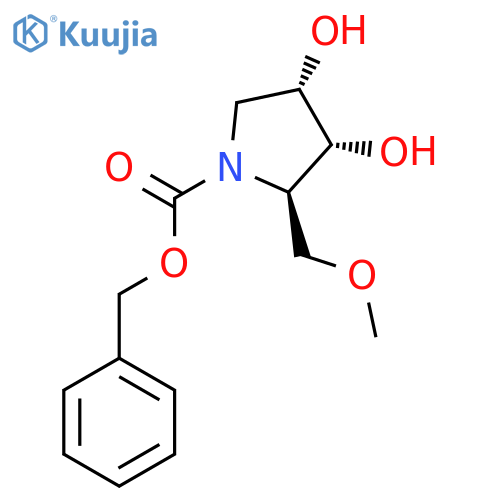

2679860-03-6 structure

商品名:rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2679860-03-6

- rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

- EN300-28286216

-

- インチ: 1S/C14H19NO5/c1-19-9-11-13(17)12(16)7-15(11)14(18)20-8-10-5-3-2-4-6-10/h2-6,11-13,16-17H,7-9H2,1H3/t11-,12+,13-/m1/s1

- InChIKey: YAJQIXURQGVPMA-FRRDWIJNSA-N

- ほほえんだ: O[C@H]1[C@H](CN(C(=O)OCC2C=CC=CC=2)[C@@H]1COC)O

計算された属性

- せいみつぶんしりょう: 281.12632271g/mol

- どういたいしつりょう: 281.12632271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 79.2Ų

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28286216-2.5g |

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |

2679860-03-6 | 2.5g |

$3611.0 | 2023-05-24 | ||

| Enamine | EN300-28286216-0.1g |

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |

2679860-03-6 | 0.1g |

$1623.0 | 2023-05-24 | ||

| Enamine | EN300-28286216-1.0g |

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |

2679860-03-6 | 1g |

$1844.0 | 2023-05-24 | ||

| Enamine | EN300-28286216-0.25g |

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |

2679860-03-6 | 0.25g |

$1696.0 | 2023-05-24 | ||

| Enamine | EN300-28286216-5.0g |

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |

2679860-03-6 | 5g |

$5345.0 | 2023-05-24 | ||

| Enamine | EN300-28286216-10.0g |

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |

2679860-03-6 | 10g |

$7927.0 | 2023-05-24 | ||

| Enamine | EN300-28286216-0.5g |

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |

2679860-03-6 | 0.5g |

$1770.0 | 2023-05-24 | ||

| Enamine | EN300-28286216-0.05g |

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |

2679860-03-6 | 0.05g |

$1549.0 | 2023-05-24 |

rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

2679860-03-6 (rac-benzyl (2R,3R,4S)-3,4-dihydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量